6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide
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Overview
Description
6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 4-chlorophenylsulfonyl group and a 3-fluoro-4-methylphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 4-chlorophenylsulfonyl group through sulfonylation reactions. The final step involves the attachment of the 3-fluoro-4-methylphenyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-((4-bromophenyl)sulfonyl)-N-(3-fluoro-4-methylphenyl)nicotinamide
- 6-((4-chlorophenyl)sulfonyl)-N-(3-chloro-4-methylphenyl)nicotinamide
- 6-((4-chlorophenyl)sulfonyl)-N-(3-fluoro-4-ethylphenyl)nicotinamide
Uniqueness
6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a 4-chlorophenylsulfonyl group and a 3-fluoro-4-methylphenyl group provides a distinct set of properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O3S/c1-12-2-6-15(10-17(12)21)23-19(24)13-3-9-18(22-11-13)27(25,26)16-7-4-14(20)5-8-16/h2-11H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAANHOUBVOIIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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